![molecular formula C3H5N3 B3380572 Cyclopropyl azide CAS No. 19757-65-4](/img/structure/B3380572.png)
Cyclopropyl azide
Overview
Description
Cyclopropyl azide is a compound that consists of a cyclopropyl group and an azide group . The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . The azide group is the anion with the formula N3-, which is the conjugate base of hydrazoic acid .
Synthesis Analysis
The synthesis of cyclopropyl azide and similar compounds often involves the use of organic azides . These azides can be used in various synthetic methods, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . The synthetic methods of organic azides can be grouped into different categories .
Molecular Structure Analysis
The molecular structure of compounds similar to cyclopropyl azide, such as 3-cyclopropyl-1,2-dimethyldiaziridine, has been studied using gas-phase electron diffraction and quantum chemical calculations . Organic azides have four mesomeric structures, and their structure is also described as isoelectronic with carbon dioxide .
Chemical Reactions Analysis
Azides, including cyclopropyl azide, can undergo various chemical reactions. For example, copper complexes can efficiently catalyze the cycloaddition reaction between azides and terminal alkynes, resulting in the formation of 1,4-disubstituted 1,2,3-triazole derivatives .
Scientific Research Applications
Drug Discovery
Cyclopropyl azide plays a significant role in the field of drug discovery. It is used in the synthesis of compounds known as azides, which are crucial in creating libraries of compounds that might have useful biological functions . This process is part of a concept known as click chemistry, which involves operationally simple chemical reactions that are widely used in many scientific fields .
Synthesis of Chemical Libraries
The synthesis of chemical libraries is another application of Cyclopropyl azide. These libraries are essential for screening and identifying potential drug candidates. The use of Cyclopropyl azide simplifies the synthesis process, making it more efficient and straightforward .
Alkyne–Azide Cycloadditions
Cyclopropyl azide is used in alkyne–azide cycloadditions, a type of click chemistry. This reaction links an azide group with the carbon–carbon triple bond in an alkyne compound to form a triazole ring . This process is catalyzed by copper (i) salts .
Direct Alkenylation of Cyclopropyl C−H Bonds
Cyclopropyl azide is used in the palladium-catalyzed direct alkenylation of cyclopropyl C−H bonds. This transformation provides access to novel cyclopropyl-fused azacycles . This represents the first example of enantioselective C−H functionalization employing a bisphosphine monoxide ligand .
Synthesis of Cyclopropyl-Fused Azacycles
Cyclopropyl azide is used in the synthesis of cyclopropyl-fused azacycles. These compounds have potential applications in medicinal chemistry due to their unique structural and pharmacological properties .
Cycloaddition Reactions
Cyclopropyl azide is used in cycloaddition reactions, which are extensively explored in synthetic chemistry. These reactions include asymmetric Lewis acid catalysis, transition-metal catalysis (TMC), C–H bond activation, photoredox catalysis, and free radical-initiated cascades .
Safety and Hazards
Azides, including cyclopropyl azide, can be hazardous. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .
Future Directions
The synthesis and study of azides, including cyclopropyl azide, continue to be areas of active research. For example, new synthetic routes for the synthesis of various heterocycles from organic azides are being developed . Additionally, the synthesis of 1,2,4-oxadiazoles, which can be synthesized via different pathways using both homogeneous and heterogeneous catalysts, is another area of ongoing research .
Mechanism of Action
Target of Action
Cyclopropyl azide, like other cyclopropane-containing compounds, is known to interact with various biological targets. The cyclopropane fragment in these compounds imposes conformational rigidity on the molecules of physiologically active compounds . This rigidity can influence how the compound interacts with its targets.
Mode of Action
The mode of action of cyclopropyl azide is believed to involve a reaction known as azo coupling . In this reaction, diazonium ions, which are Lewis acids, react with nucleophiles. Depending on the atom providing the lone pair of electrons, C-, N-, O-, P-, or S-coupling can occur . In the case of cyclopropyl azide, the major pathway (97%) was found to be an addition of N3- to the nitrogen of the intermediate diazonium ion .
Biochemical Pathways
Cyclopropane-containing compounds like cyclopropyl azide can affect various biochemical pathways. For instance, cyclopropane fatty acid biosynthesis is one such pathway . .
Pharmacokinetics
It’s worth noting that the cyclopropane fragment in cyclopropane-containing compounds can increase the metabolic stability of the target structures , which could potentially impact the bioavailability of cyclopropyl azide.
Result of Action
The products of azo coupling reactions, such as those involving cyclopropyl azide, are azo compounds . Azo compounds have been used in the production of about 50% of all industrial dyes manufactured in the last 100 years .
Action Environment
The environment can influence the action, efficacy, and stability of cyclopropyl azide. For instance, the reaction medium can influence azo coupling reactions . .
properties
IUPAC Name |
azidocyclopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-5-3-1-2-3/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJCDQBFQWMLJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316468 | |
Record name | Azidocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl azide | |
CAS RN |
19757-65-4 | |
Record name | Azidocyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19757-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azidocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when you heat up cyclopropyl azide?
A1: Heating cyclopropyl azide leads to its thermal decomposition, releasing nitrogen gas. This decomposition mainly results in the formation of 2-(alkylthio)azetines through a ring enlargement process. [, , ] The mechanism likely involves a cyclopropylnitrene intermediate. [] Interestingly, the presence of a double bond in the alkylthio group can alter the reaction pathway, leading to spirocyclic products instead. []
Q2: How does the stereochemistry of a substituted cyclopropyl azide affect its thermal decomposition?
A2: Studies using trans-3-deuterio-2-phenylcyclopropyl azide demonstrate that the formation of styrene during thermal decomposition occurs through a stereospecific cis pathway. [, ] This high degree of stereospecificity suggests a concerted mechanism for this transformation.
Q3: Can cyclopropyl azide undergo reactions without ring opening?
A3: Yes, cyclopropyl azide can participate in nucleophilic substitution reactions (SN2) with inversion of configuration at the cyclopropyl carbon. [] For instance, reacting cyclopropyl trifluoromethanesulfonate with a nucleophile like tributylhexadecylphosphonium azide yields cyclopropyl azide with the nucleophile replacing the leaving group. [] This reaction demonstrates that SN2 reactions can occur on the cyclopropane ring, albeit with inversion.
Q4: How does photolysis compare to thermolysis in the case of cyclopropyl azides?
A4: Photolysis of 1-(alkylthio)cyclopropyl azides at 300 nm differs significantly from thermolysis. While heat promotes ring expansion, photolysis leads exclusively to fragmentation products: thiocyanate and the corresponding alkene. [, ] This difference highlights how energy input (heat vs. light) can dramatically alter the reaction pathway of cyclopropyl azides.
Q5: Can cyclopropyl azides be synthesized stereoselectively?
A5: Yes, stereoselective synthesis of cyclopropyl azides can be achieved. Research indicates that adding mercuric azide to cyclopropenes offers a route to synthesize cyclopropyl azides with controlled stereochemistry. [] This method allows for the preparation of specific isomers, which is crucial for investigating the impact of stereochemistry on reactivity.
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